molecular formula C21H18F3N3O2 B13370630 2-({4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-4-quinolinol

2-({4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-4-quinolinol

Cat. No.: B13370630
M. Wt: 401.4 g/mol
InChI Key: DUQXBCAPAMQUBJ-UHFFFAOYSA-N
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Description

2-({4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-4-quinolinol is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of nonchlorinated organic solvents and specific temperature controls to maintain the stability of the intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

2-({4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-4-quinolinol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and radical initiators for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-({4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-4-quinolinol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-4-quinolinol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The piperazine ring can form hydrogen bonds with target molecules, while the quinoline moiety can participate in π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-4-quinolinol is unique due to its combination of a quinoline core, a piperazine ring, and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H18F3N3O2

Molecular Weight

401.4 g/mol

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-quinolin-4-one

InChI

InChI=1S/C21H18F3N3O2/c22-21(23,24)14-4-3-5-15(12-14)26-8-10-27(11-9-26)20(29)18-13-19(28)16-6-1-2-7-17(16)25-18/h1-7,12-13H,8-11H2,(H,25,28)

InChI Key

DUQXBCAPAMQUBJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=O)C4=CC=CC=C4N3

Origin of Product

United States

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